molecular formula C13H13NO2 B325279 N-methyl-2-(1-naphthyloxy)acetamide

N-methyl-2-(1-naphthyloxy)acetamide

Cat. No.: B325279
M. Wt: 215.25 g/mol
InChI Key: NPEHPASZIABGOY-UHFFFAOYSA-N
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Description

N-Methyl-2-(1-naphthyloxy)acetamide is an acetamide derivative characterized by a methyl group attached to the acetamide nitrogen and a 1-naphthyloxy substituent at the second carbon of the acetamide backbone. Acetamide derivatives are widely studied for applications in pharmaceuticals (e.g., antiviral agents ) and agrochemicals (e.g., herbicides ). The naphthyl group in this compound likely enhances lipophilicity and aromatic interactions, influencing bioavailability and target binding .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-methyl-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C13H13NO2/c1-14-13(15)9-16-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,14,15)

InChI Key

NPEHPASZIABGOY-UHFFFAOYSA-N

SMILES

CNC(=O)COC1=CC=CC2=CC=CC=C21

Canonical SMILES

CNC(=O)COC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and molecular features of N-methyl-2-(1-naphthyloxy)acetamide with related acetamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
This compound C₁₃H₁₃NO₂* ~215.25 Methyl, 1-naphthyloxy Hypothesized: Pharmaceuticals Inferred
N-(1-Naphthyl)-2-methoxyacetamide C₁₃H₁₃NO₂ 215.25 Methoxy, 1-naphthyl Research compound
2-(Mesityloxy)-N-(1-naphthyl)acetamide C₂₁H₂₁NO₂ 319.40 Mesityloxy, 1-naphthyl Undisclosed (structural studies)
Alachlor C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl, diethyl Herbicide
Pritelivir (Antiviral agent) C₁₈H₂₀N₄O₃S₂ 420.51 Thiazole, pyridinyl, sulfonyl Anti-herpes therapy

*Inferred based on structural similarity to .

  • Substituent Impact: Naphthyl vs. Methoxy vs. Methyl Groups: The methoxy group in N-(1-naphthyl)-2-methoxyacetamide offers hydrogen-bonding capability, unlike the methyl group in the target compound, which may affect metabolic stability and interactions with cytochrome P450 enzymes.

Chemical and Physical Properties

  • Solubility : Naphthyl-containing acetamides (e.g., N-(1-naphthyl)-2-methoxyacetamide ) are typically sparingly soluble in water (<1 mg/mL), limiting their use in aqueous formulations.
  • Stability : Methoxy and methyl groups generally enhance oxidative stability compared to thioether-containing analogues (e.g., 2-(4-hydroxypyrimidin-2-ylsulfanyl)acetamide ).

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